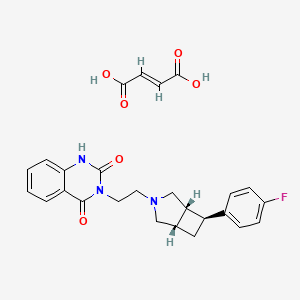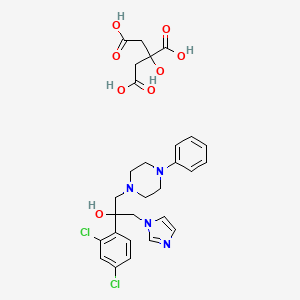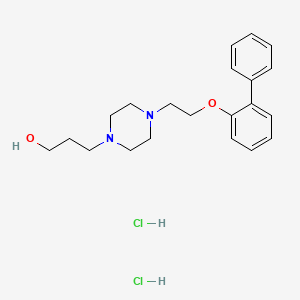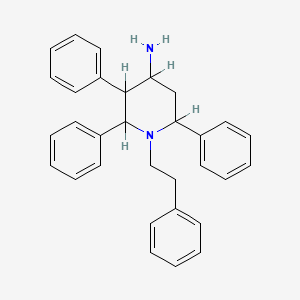
1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring substituted with phenylethyl and triphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethylamine with triphenylpiperidinone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fentanyl Analogues: Compounds like 2-fluoroacrylfentanyl and 2-methylacetylfentanyl share structural similarities with 1-(2-Phenylethyl)-2,3,6-triphenyl-4-piperidinamine.
Phenethylamines: Compounds such as 2-phenylethylamine and its derivatives also exhibit structural and functional similarities.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
135901-38-1 |
|---|---|
Molecular Formula |
C31H32N2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2,3,6-triphenyl-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C31H32N2/c32-28-23-29(25-15-7-2-8-16-25)33(22-21-24-13-5-1-6-14-24)31(27-19-11-4-12-20-27)30(28)26-17-9-3-10-18-26/h1-20,28-31H,21-23,32H2 |
InChI Key |
SAVNSLCVTVBUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(N(C1C2=CC=CC=C2)CCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


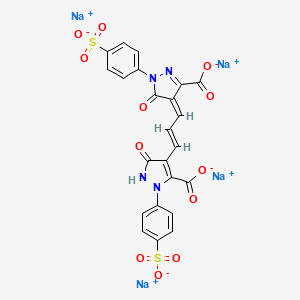

![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
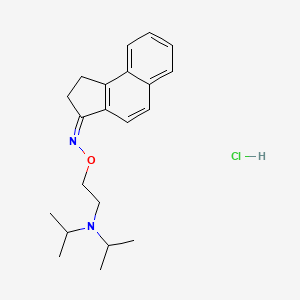
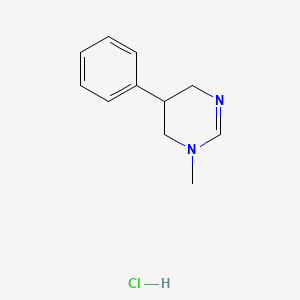
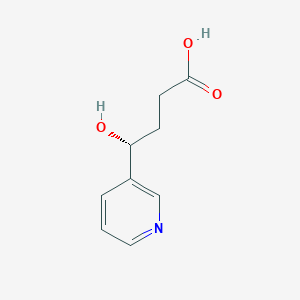
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
